molecular formula C17H13NO3 B14422954 1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol CAS No. 85945-21-7

1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol

Cat. No.: B14422954
CAS No.: 85945-21-7
M. Wt: 279.29 g/mol
InChI Key: OISDDPIRTZLSKY-UHFFFAOYSA-N
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Description

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods can optimize reaction conditions and improve yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1a,10,11,11a-Tetrahydro1benzoxireno[2,3-c]acridine-10,11-diol
  • 1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine

Uniqueness

1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

85945-21-7

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

6-oxa-12-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol

InChI

InChI=1S/C17H13NO3/c19-14-13-9(16-17(21-16)15(14)20)5-6-12-10(13)7-8-3-1-2-4-11(8)18-12/h1-7,14-17,19-20H

InChI Key

OISDDPIRTZLSKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=C3C(C(C5C4O5)O)O

Origin of Product

United States

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